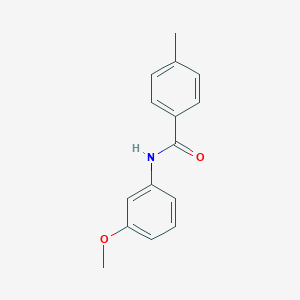

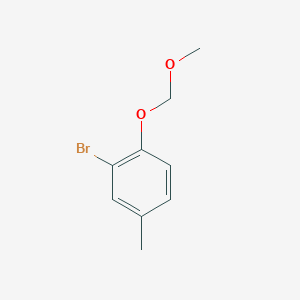

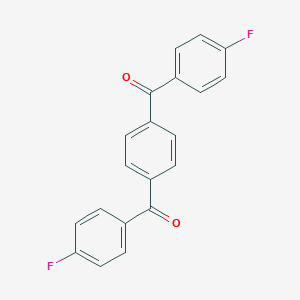

![molecular formula C13H12O3S B172446 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 13244-58-1](/img/structure/B172446.png)

4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol

Vue d'ensemble

Description

4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol, also known as Bisphenol S (BPS), is a chemical compound that belongs to the bisphenol family. It is a colorless or slightly yellow crystalline powder that is soluble in organic solvents but insoluble in water. BPS is used in the manufacturing of various products, including plastics, thermal paper, and dental sealants.

Applications De Recherche Scientifique

Biocatalysis in Drug Metabolism

4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol and related compounds have been studied in the context of drug metabolism. A notable example is LY451395, a biaryl-bis-sulfonamide, which undergoes extensive metabolism in preclinical species. A study demonstrated the application of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395 in sufficient amounts for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Environmental Health Perspectives

The presence and effects of methylsulfonyl metabolites of chlorinated biphenyls and DDE in human tissues have been a subject of environmental health research. These metabolites have been identified in various human tissues, highlighting their environmental persistence and potential health impacts (Weistrand & Norén, 1997).

Antiestrogenic Effects of Aryl Methyl Sulfone Metabolites

Methylsulfonyl (MeSO2) metabolites of polychlorinated biphenyls (PCBs) have been studied for their antiestrogenic effects. These metabolites exhibit antagonist behavior on estrogen receptor-dependent gene expression in various bioassay systems, which is crucial for understanding their potential environmental and health impacts (Letcher et al., 2002).

Synthesis and Applications in Organic Chemistry

The synthesis and application of compounds related to 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol in organic chemistry have been explored. These compounds are used for their biological activities and as active agents in various chemical reactions (2020).

Analytical Chemistry Applications

4'-(Methylsulfonyl)phenyl-containing compounds have been developed as stationary phases for capillary column gas chromatography, demonstrating unique selectivities for specific classes of compounds, including basic nitrogen heterocycles and polychlorinated biphenyls (Juvancz et al., 1991).

Medical Research

Compounds containing 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol have been investigated for their anti-inflammatory and antitumor effects. One study focused on 4-(aryloyl)phenyl methyl sulfones, highlighting their capacity to inhibit cyclooxygenase isoenzymes and their potential in treating inflammatory diseases and cancer (Harrak et al., 2010).

Propriétés

IUPAC Name |

4-(4-methylsulfonylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIZOHXZDDZCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566495 | |

| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol | |

CAS RN |

13244-58-1 | |

| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

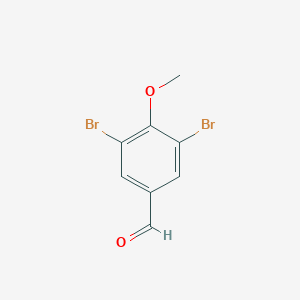

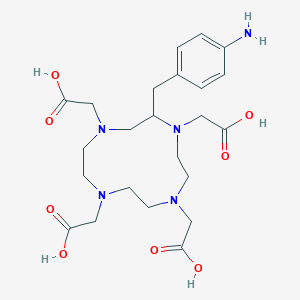

![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)

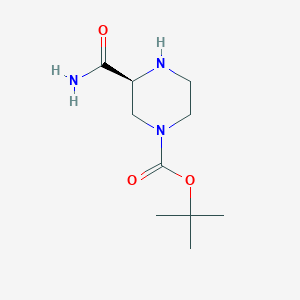

![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)